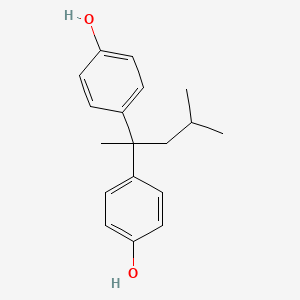

4,4'-(1,3-Dimethylbutylidene)diphenol

Description

The exact mass of the compound 4,4'-(4-Methylpentane-2,2-diyl)diphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73727. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLLJTHDWPAQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029282 | |

| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-17-6 | |

| Record name | 4,4′-(1,3-Dimethylbutylidene)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6807-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,3-dimethylbutylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(4-Methylpentane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(4'-hydroxyphenyl)-4-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(1,3-Dimethylbutylidene)diphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1B7N5N4M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, also known by synonyms such as 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and Bisphenol MIBK, is an organic compound belonging to the bisphenol family.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and biological activities, with a focus on its role as an endocrine disruptor. The information presented herein is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol | |

| Synonyms | 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, Bis MIBK, BisP-MIBK, Bisphenol MIBK | [1] |

| CAS Number | 6807-17-6 | [1][2] |

| Molecular Formula | C₁₈H₂₂O₂ | [2] |

| Molecular Weight | 270.37 g/mol | [2] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 154 °C | |

| Boiling Point (Predicted) | 430.0 ± 25.0 °C | |

| Density (Predicted) | 1.083 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.24 ± 0.10 | |

| Solubility | Soluble in Methanol |

Experimental Protocols for Basic Properties

The determination of the physicochemical properties of this compound should follow standardized methodologies to ensure data quality and comparability. The following sections outline the principles of relevant OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs. For crystalline solids like this compound, the capillary tube method is commonly employed.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated metal block or a liquid bath.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The water solubility is the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

Methodology:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like this compound, the pKa value indicates the pH at which the hydroxyl groups are 50% ionized. The titration method is a common procedure.

Methodology:

-

A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis

This compound is typically synthesized via the acid-catalyzed condensation of phenol with a ketone.

General Synthesis Workflow:

Figure 1: General workflow for the synthesis of this compound.

Reaction Steps:

-

Phenol and 1,3-dimethylbutene are combined in a suitable solvent.

-

An acidic catalyst, such as sulfuric acid, is added to the mixture.

-

The reaction mixture is heated to facilitate the condensation reaction.

-

Upon completion of the reaction, the crude product is isolated.

-

The final product is purified, typically by recrystallization, to obtain this compound of high purity.

Biological Activity and Signaling Pathway

This compound is recognized as an endocrine-disrupting chemical due to its interaction with estrogen receptors.

Estrogenic Activity

This compound has been shown to bind to the estrogen receptor alpha (ERα). Its binding affinity is characterized by an IC₅₀ value of 5.75 nM, indicating a potent interaction. It acts as a partial agonist, eliciting approximately 60% of the transcriptional activity of estradiol (E2).

Table 2: In Vitro Estrogenic Activity of this compound

| Parameter | Value | Reference(s) |

| Target Receptor | Estrogen Receptor Alpha (ERα) | |

| IC₅₀ | 5.75 nM | |

| Transcriptional Activity | ~60% of Estradiol (E2) |

Signaling Pathway

As an estrogen receptor agonist, this compound can initiate the estrogen signaling pathway, leading to changes in gene expression.

Figure 2: Estrogen receptor signaling pathway activated by this compound.

Toxicological Profile

The toxicological properties of this compound are important for assessing its safety. The available information is summarized from its GHS classification.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute aquatic toxicity | Very toxic to aquatic life |

| Chronic aquatic toxicity | Very toxic to aquatic life with long lasting effects |

| Eye irritation | Causes serious eye irritation |

| Reproductive toxicity | May damage fertility |

Experimental Protocols for Toxicological Assessment

Standardized assays are used to evaluate the toxicological profile of chemical substances.

This assay is used to assess the mutagenic potential of a substance.

Methodology:

-

Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

This test evaluates the potential of a substance to induce structural chromosomal damage.

Methodology:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.

-

After an appropriate incubation period, the cells are treated with a substance that arrests cell division at the metaphase stage.

-

The chromosomes are then harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, and exchanges).

-

A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Applications

This compound has applications in various fields of scientific research and industry.

-

Chemistry: It serves as a monomer or building block in the synthesis of polymers and other organic compounds.

-

Biology and Medicine: Its biological activities, particularly its endocrine-disrupting properties, are a subject of ongoing research to understand its potential effects on biological systems and its therapeutic applications.

-

Industry: Due to its stability and reactivity, it is used in the production of high-performance materials such as resins and coatings. It is also used as an antioxidant in plastics and rubber to prevent oxidative degradation.[1]

Conclusion

This technical guide has provided a detailed overview of the basic properties, synthesis, biological activity, and toxicological profile of this compound. The information and standardized protocols described herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its characteristics is essential for its safe handling and for advancing research into its applications and biological effects.

References

Bisphenol MIBK: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol MIBK, scientifically known as 2,2-bis(4'-hydroxyphenyl)-4-methylpentane, is a member of the bisphenol family of chemical compounds. Characterized by two hydroxyphenyl functional groups, it shares structural similarities with the more widely known Bisphenol A (BPA). This technical guide provides an in-depth overview of Bisphenol MIBK, including its chemical and physical properties, probable synthesis and purification methodologies, analytical techniques for its determination, and an exploration of its toxicological profile and potential as an endocrine disruptor. The information is presented to support research, scientific investigation, and drug development activities.

Chemical and Physical Properties

Bisphenol MIBK is an organic compound with the chemical formula C18H22O2.[1][2] It is also referred to by several synonyms, including 4,4'-(1,3-Dimethylbutylidene)bis[phenol], 2,2-(4-Hydroxyphenyl)-4-methylpentane, and Bis MIBK.[1]

Table 1: Chemical Identifiers for Bisphenol MIBK

| Identifier | Value |

| IUPAC Name | 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol |

| CAS Number | 6807-17-6 |

| Molecular Formula | C18H22O2 |

| InChI Key | VHLLJTHDWPAQEM-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C)(c1ccc(O)cc1)c1ccc(O)cc1 |

Table 2: Physicochemical Properties of Bisphenol MIBK

| Property | Value | Source |

| Molecular Weight | 270.37 g/mol | [2] |

| Melting Point | 150 °C | [2] |

| Boiling Point | 430.0 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 198.7 ± 17.8 °C | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.572 | [2] |

| PSA (Polar Surface Area) | 40.5 Ų | [2] |

| XLogP3 | 4.8 | [2] |

Synthesis and Purification

Probable Synthesis Methodology

The synthesis would likely involve the reaction of two equivalents of phenol with one equivalent of methyl isobutyl ketone in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonated polystyrene ion-exchange resin.[3][4] The reaction is typically carried out at elevated temperatures.

Experimental Workflow: Synthesis of Bisphenol MIBK

Caption: Probable synthesis workflow for Bisphenol MIBK.

Purification

The crude product from the synthesis will contain unreacted starting materials, the desired p,p'-isomer of Bisphenol MIBK, the o,p'-isomer, and other byproducts. Purification is crucial to isolate the desired isomer with high purity. Based on purification methods for similar bisphenols, a multi-step process involving crystallization is expected.[5][6][7]

Experimental Protocol: Purification of Bisphenol MIBK

-

Adduct Formation: The crude product is mixed with an excess of phenol and a specific amount of water. The mixture is heated to form a homogeneous liquid phase.

-

Crystallization: The solution is then cooled to induce the crystallization of the Bisphenol MIBK-phenol adduct.

-

Filtration/Centrifugation: The crystallized adduct is separated from the mother liquor, which contains the majority of the impurities.[5]

-

Washing: The crystals are washed with a suitable solvent, such as a mixture of water and an organic solvent (e.g., toluene), to remove residual impurities.[6]

-

Phenol Removal: The purified adduct is then treated to remove the phenol, typically through distillation or steam stripping, to yield high-purity Bisphenol MIBK.

Analytical Methods

A variety of analytical techniques can be employed for the determination and quantification of Bisphenol MIBK in various matrices. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Table 3: Analytical Techniques for Bisphenol Analysis

| Technique | Detector | Sample Preparation | Key Features |

| HPLC | Fluorescence (FLD) | Liquid-liquid extraction, Solid-phase extraction (SPE) | Good sensitivity and selectivity for phenolic compounds.[8] |

| GC-MS | Mass Spectrometry (MS) | Derivatization (e.g., silylation), Liquid-liquid extraction | High selectivity and structural confirmation.[9][10] |

| LC-MS/MS | Tandem Mass Spectrometry (MS/MS) | SPE, QuEChERS | Very high sensitivity and selectivity, suitable for complex matrices.[11][12] |

Gas Chromatography-Mass Spectrometry (GC-MS) - A General Protocol

-

Extraction: The sample containing Bisphenol MIBK is extracted with a suitable organic solvent.

-

Derivatization: The hydroxyl groups of Bisphenol MIBK are derivatized, for example, through silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and improve chromatographic performance.[9]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-1MS) to separate the analyte from other components.[9]

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and quantification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

Toxicity and Endocrine Disruption

The toxicological profile of Bisphenol MIBK has not been as extensively studied as that of BPA. However, due to its structural similarity, it is anticipated to exhibit similar biological activities, including endocrine-disrupting properties.

GHS Classification

Based on available data, Bisphenol MIBK is classified with the following hazards:

-

Eye irritation (Category 2)

-

Specific target organ toxicity – single exposure (Category 3)

-

Reproductive toxicity (Category 1B)

-

Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1

The signal word is "Danger".

Endocrine Disruption

Bisphenols, including BPA, are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[13][14] The primary mechanism of action is through interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ).[15][16]

Signaling Pathway: General Mechanism of Bisphenol Endocrine Disruption

Caption: Simplified signaling pathway of bisphenol endocrine disruption.

By binding to estrogen receptors, Bisphenol MIBK can mimic the effects of endogenous estrogens, leading to a cascade of downstream effects that can disrupt normal physiological processes.[17] In vitro studies on other bisphenols have demonstrated their potential to induce cytotoxicity and oxidative stress.[18][19][20]

Applications

Bisphenol MIBK is primarily used as a monomer in the production of polycarbonate plastics and epoxy resins.[9] It can also be utilized as an antioxidant in plastics and rubber to prevent oxidative degradation.[1][21] Its structural properties, such as steric hindrance provided by the dimethylbutylidene group, can enhance its performance as an antioxidant.[1]

Conclusion

Bisphenol MIBK is a significant member of the bisphenol family with applications in polymer chemistry and as an industrial antioxidant. While detailed experimental data for this specific compound are limited in publicly available literature, its properties and reactivity can be largely inferred from its better-studied analogs. Its classification as a reproductive toxicant and a potential endocrine disruptor warrants careful handling and further investigation into its toxicological profile and environmental fate. This guide provides a foundational understanding for researchers and professionals working with or encountering this compound.

References

- 1. US4400553A - Recovery of BPA and phenol from aqueous effluent streams - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0109033A2 - Purification of bisphenol-A - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101701944A - Method for measuring bisphenol A in product by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 11. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro) [mdpi.com]

- 19. Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, a bisphenol analog of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its interaction with estrogen receptors and associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of key quantitative data. Visualizations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of its molecular interactions and biological effects.

Chemical Identity and Properties

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known by its IUPAC name 4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol, is a member of the bisphenol family.[1][2] It is structurally related to the well-known Bisphenol A (BPA).

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol | [1][2] |

| CAS Number | 6807-17-6 | [1] |

| Molecular Formula | C₁₈H₂₂O₂ | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| Melting Point | 154 °C | [3] |

| Boiling Point | 430.0±25.0 °C (Predicted) | [3] |

| SMILES | CC(C)CC(C)(c1ccc(O)cc1)c1ccc(O)cc1 | [4] |

| InChI | InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3 | [4] |

Synthesis and Purification

The synthesis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane typically involves the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).

Experimental Protocol: Synthesis

Materials:

-

Phenol

-

4-Methyl-2-pentanone (MIBK)

-

Strong acid catalyst (e.g., gaseous Hydrogen Chloride or a sulfonic acid resin)

-

Solvent (e.g., Toluene or excess Phenol)

-

Methanol

-

Sodium Hydroxide solution

-

Hydrochloric Acid solution

-

Sodium Sulfate (anhydrous)

Procedure:

-

A reaction vessel is charged with phenol and 4-methyl-2-pentanone in a suitable molar ratio (typically an excess of phenol is used).

-

A strong acid catalyst is introduced to the mixture.

-

The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction.

-

Upon completion, the catalyst is neutralized or filtered off.

-

The excess phenol and solvent are removed under reduced pressure.

-

The crude product is dissolved in a suitable solvent such as toluene.

-

The solution is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Experimental Protocol: Purification

Materials:

-

Crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

-

Recrystallization solvent (e.g., Methylene Chloride, Toluene, or an alcohol-water mixture)

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable hot recrystallization solvent.

-

The solution is allowed to cool slowly to induce crystallization.

-

The resulting crystals are collected by filtration.

-

The crystals are washed with a small amount of cold solvent to remove impurities.

-

The purified crystals are dried under vacuum.

References

The Endocrine Disrupting Mechanism of 4,4'-(1,3-Dimethylbutylidene)diphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, a member of the bisphenol family of compounds, is recognized for its interaction with nuclear hormone receptors, positioning it as a significant endocrine-disrupting chemical (EDC). Structurally similar to other bisphenols like bisphenol A (BPA), this compound elicits biological effects primarily by modulating the activity of estrogen receptors (ERs). This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism through which this compound exerts its biological effects is by binding to and activating estrogen receptors, specifically ERα and ERβ.[1][2] These receptors are ligand-activated transcription factors that regulate the expression of a multitude of genes involved in development, reproduction, and homeostasis. As a xenoestrogen, this compound mimics the action of the endogenous estrogen, 17β-estradiol (E2), by binding to the ligand-binding domain (LBD) of ERs. This interaction triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of Receptor Interaction

The affinity of this compound for estrogen receptors has been quantified through competitive binding assays. These assays measure the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor, known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

| Compound | Receptor | IC50 (nM) | Reference |

| This compound | ERα | 5.75 | [1] |

| This compound | ERβ | 16.1 | [2] |

| Bisphenol A (BPA) | ERα | ~1000-2000 fold less affinity than E2 | [3] |

| Bisphenol B (BPB) | GPER | 3.3 µM | [4] |

| Bisphenol C (BPC) | ERα | 2.81 | [2] |

| Bisphenol C (BPC) | ERβ | 2.99 | [2] |

Experimental Protocols

Competitive Ligand Binding Assay

This assay is fundamental in determining the binding affinity of a test compound to a receptor.

Objective: To quantify the ability of this compound to compete with a radiolabeled ligand for binding to ERα and ERβ.

Materials:

-

Recombinant human ERα or ERβ protein

-

Radiolabeled 17β-estradiol (e.g., [³H]E2)

-

Unlabeled 17β-estradiol (for determining non-specific binding)

-

Test compound: this compound

-

Assay buffer

-

Dextran-coated charcoal

-

Scintillation counter

Procedure:

-

A fixed concentration of ERα or ERβ protein is incubated with a fixed concentration of radiolabeled E2.

-

Increasing concentrations of this compound are added to compete for binding.

-

Control tubes include:

-

Total binding (ER + radiolabeled E2)

-

Non-specific binding (ER + radiolabeled E2 + excess unlabeled E2)

-

-

After incubation to reach equilibrium, dextran-coated charcoal is added to adsorb unbound radioligand.

-

The mixture is centrifuged, and the radioactivity in the supernatant (containing the receptor-bound radioligand) is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled E2 (IC50) is calculated.

Reporter Gene Assay

This cell-based assay measures the functional consequence of receptor binding, i.e., the activation of gene transcription.

Objective: To determine the estrogenic activity of this compound by measuring the induction of a reporter gene under the control of an estrogen-responsive promoter.

Materials:

-

A suitable mammalian cell line (e.g., MCF-7, HeLa) that does not endogenously express high levels of ERs.

-

Expression plasmids for human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and reagents.

-

Test compound: this compound.

-

Luminometer or spectrophotometer.

Procedure:

-

Cells are co-transfected with the ER expression plasmid and the ERE-reporter plasmid.

-

Transfected cells are then treated with various concentrations of this compound or a vehicle control. 17β-estradiol is used as a positive control.

-

After an appropriate incubation period, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an estrogen agonist.

Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events, leading to changes in gene expression and cellular responses.

References

- 1. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of 4,4'-(1,3-Dimethylbutylidene)diphenol with the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic compound 4,4'-(1,3-Dimethylbutylidene)diphenol and the estrogen receptor (ER). This document summarizes the available quantitative binding data, details relevant experimental protocols for assessing estrogenicity, and illustrates the underlying biological pathways.

Core Interaction Data: Estrogen Receptor Binding Affinity

This compound, a derivative of bisphenol A, has been evaluated for its ability to bind to the two main subtypes of the estrogen receptor, ERα and ERβ. The binding affinity is a critical measure of the potential for a compound to interfere with or mimic the natural actions of estrogens. The most common method to determine binding affinity is through a competitive binding assay, where the compound of interest competes with a radiolabeled form of estradiol (e.g., [³H]17β-estradiol) for binding to the receptor. The concentration of the compound that inhibits 50% of the radiolabeled estradiol binding is known as the IC50 value.

A study has reported the following IC50 values for this compound:

| Estrogen Receptor Subtype | IC50 (nM) |

| Estrogen Receptor α (ERα) | 5.75 |

| Estrogen Receptor β (ERβ) | 16.1 |

Table 1: Binding affinity of this compound for estrogen receptor subtypes, as determined by competitive binding assay. A lower IC50 value indicates a higher binding affinity.[1]

These data indicate that this compound binds to both ERα and ERβ with relatively high affinity, showing a preference for ERα.[1]

Experimental Protocols for Assessing Estrogenic Activity

To fully characterize the estrogenic potential of a compound like this compound, a suite of in vitro and in vivo assays are employed. These assays move beyond simple binding to assess the functional consequences of the compound-receptor interaction, such as transcriptional activation and physiological responses.

In Vitro Assays

1. Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.

-

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]17β-estradiol) from the ER by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

-

Materials:

-

Purified recombinant human ERα and ERβ

-

[³H]17β-estradiol

-

Test compound (this compound)

-

Assay buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

A constant concentration of ER and [³H]17β-estradiol are incubated with increasing concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The receptor-bound and free radioligand are separated.

-

The amount of bound radioactivity is measured by scintillation counting.

-

The IC50 value is calculated from the dose-response curve.

-

2. Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay determines whether the binding of a compound to the ER leads to the activation or inhibition of gene transcription.

-

Principle: Cells (e.g., MCF-7, HeLa, or yeast) are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). If the test compound activates the ER, the receptor binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal.

-

Materials:

-

A cell line stably transfected with an ERE-reporter gene construct (e.g., MCF7-VM7Luc4E2).[2]

-

Cell culture medium and reagents.

-

Test compound.

-

Positive control (e.g., 17β-estradiol).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Cells are plated in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of the test compound, a positive control, and a vehicle control.

-

After an incubation period, the cells are lysed.

-

The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., light output for luciferase) is measured.

-

The results are expressed as a fold-induction over the vehicle control.

-

3. Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells.

-

Principle: The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. The E-SCREEN assay measures the increase in MCF-7 cell number after exposure to a test compound.

-

Materials:

-

MCF-7 cells.

-

Cell culture medium, stripped of endogenous estrogens.

-

Test compound.

-

Positive control (17β-estradiol).

-

Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT).

-

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates in estrogen-depleted medium.

-

The cells are treated with a range of concentrations of the test compound and controls.

-

After several days of incubation, the cells are harvested and counted.

-

A proliferative effect is determined by comparing the cell number in treated wells to that in control wells.

-

In Vivo Assay

Uterotrophic Assay

The uterotrophic assay is the "gold standard" in vivo test for assessing the estrogenic activity of a chemical.[3]

-

Principle: In immature or ovariectomized female rodents, the uterus is sensitive to estrogenic stimulation. An increase in uterine weight after exposure to a test compound is a hallmark of estrogenic activity.[3]

-

Animals: Immature or ovariectomized female rats or mice.

-

Procedure:

-

Animals are administered the test compound (e.g., by oral gavage or subcutaneous injection) for three consecutive days.

-

A positive control group (e.g., treated with ethinylestradiol) and a vehicle control group are included.

-

On the fourth day, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).

-

A statistically significant increase in uterine weight in the treated group compared to the control group indicates estrogenic activity.

-

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Estrogen Receptor Signaling Pathway

Upon binding by an agonist like this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the DNA, recruiting coactivators and initiating the transcription of target genes. This leads to a cellular response.

Caption: Estrogen receptor signaling pathway initiated by an agonist.

Experimental Workflow: Reporter Gene Assay

The following diagram outlines the key steps in performing an estrogen receptor transcriptional activation assay using a luciferase reporter.

Caption: Workflow for a luciferase-based reporter gene assay.

Experimental Workflow: Uterotrophic Assay

This diagram illustrates the process of conducting an in vivo uterotrophic assay to assess estrogenic activity.

Caption: Workflow for the in vivo uterotrophic bioassay.

Conclusion

The available data demonstrates that this compound is a high-affinity ligand for both estrogen receptor alpha and beta. This binding is the initial step in a cascade of events that can lead to estrogenic or anti-estrogenic effects. To fully elucidate the functional profile of this compound, further studies utilizing the detailed in vitro and in vivo assays described in this guide are necessary. Such research is crucial for understanding the potential physiological and toxicological implications of exposure to this and similar compounds, and for guiding the development of new therapeutic agents that target the estrogen receptor.

References

- 1. Uterotrophic assay, Hershberger assay, and subacute oral toxicity study of 4,4 -[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] based on the OECD draft protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 4,4'-(1,3-Dimethylbutylidene)diphenol

An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol

Introduction

This compound, a member of the bisphenol family, is a synthetic organic compound with significant industrial and research applications. Its structure, featuring two phenol rings linked by a dimethylbutylidene bridge, imparts specific chemical properties that make it a valuable monomer in polymer synthesis and an effective antioxidant.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activity, and applications, tailored for professionals in research and drug development.

The systematic IUPAC name for this compound is 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol .[2][3] It is also commonly known by various synonyms, including Bisphenol D, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, and Bisphenol MIBK.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing key data for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 6807-17-6[1][2][4][5] |

| IUPAC Name | 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol[2][3] |

| Molecular Formula | C₁₈H₂₂O₂[1][2][5] |

| Molecular Weight | 270.37 g/mol [2][4] |

| SMILES | CC(C)CC(C)(c1ccc(O)cc1)c2ccc(O)cc2[1][2] |

| InChI Key | VHLLJTHDWPAQEM-UHFFFAOYSA-N[1][2] |

| Synonyms | Bisphenol D, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, Bis MIBK, 4,4'-(4-Methylpentane-2,2-diyl)diphenol[1][2][3] |

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | White to yellow crystalline powder[2] |

| Melting Point | 154 °C[2][4] |

| Boiling Point | ~430 °C (Predicted)[2][4] |

| Density | 1.083 g/cm³ (Predicted)[4] |

| Solubility | Soluble in Methanol[4] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).[2] This electrophilic addition reaction is characteristic of bisphenol production.[6]

Detailed Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of bisphenols via acid-catalyzed condensation, adapted for this compound.

-

Reactant Preparation : In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine phenol (2-20 molar excess) and 4-methyl-2-pentanone (1 mole equivalent).[7] A suitable solvent, such as tetralin, may be used.[8]

-

Catalyst Addition : Add an acidic catalyst, such as sulfuric acid or an ion-exchange resin (e.g., p-toluenesulfonic acid), to the mixture.[2][6][8] The amount of catalyst can range from 0.1% to 10% by weight of the total mixture for batch processes.[7]

-

Reaction Conditions : Heat the mixture to a temperature between 50°C and 110°C with continuous agitation.[7] The reaction is typically refluxed for several hours to ensure completion.[8]

-

Work-up and Isolation : After cooling, the reaction mixture is poured into water to precipitate the crude product.[8]

-

Purification : The collected solid is purified, commonly through recrystallization from a suitable solvent like ethanol or methanol, to yield the final high-purity product.[2][8] Purity can be assessed using techniques such as GC, HPLC, and melting point analysis.

Applications in Research and Industry

This compound serves as a versatile compound with several key applications:

-

Polymer Chemistry : It is utilized as a monomer or building block in the synthesis of high-performance polymers, including polycarbonates, polyesters, and epoxy resins.[2][4] These polymers often exhibit enhanced thermal stability and transparency.[4]

-

Antioxidant : Due to its phenolic structure, it functions as an effective antioxidant to prevent oxidative degradation in materials like plastics and rubber.[1] The steric hindrance provided by the dimethylbutylidene group can enhance its radical-scavenging capabilities.[1]

-

Biological and Medicinal Research : The compound is studied for its biological activities, particularly its interactions with biological macromolecules.[2] Research is ongoing to explore its potential effects on biological systems and its viability in therapeutic applications.[2]

Biological Activity and Toxicological Profile

From a biological and toxicological standpoint, this compound is primarily recognized as an endocrine disruptor.[2] Its mechanism of action involves interaction with nuclear hormone receptors, which can lead to a cascade of cellular effects.

Mechanism of Action: Endocrine Disruption

The primary molecular target is the estrogen receptor alpha (ERα).[2] Binding of the compound to ERα can mimic the effects of endogenous estrogens, leading to the modulation of gene expression and alterations in cellular signaling pathways.[2] This can impact metabolic processes and influence cell behavior.[2]

Table 3: Safety and Hazard Information

| Hazard Class | GHS Code | Description |

| Eye Irritation | H319 | Causes serious eye irritation[3][9] |

| Reproductive Toxicity | H360F | May damage fertility[3][9] |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life[9] |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects[9][10] |

Precautionary Statements : Users should obtain special instructions before use (P201), avoid release to the environment (P273), and wear appropriate personal protective equipment (P280).[9] In case of exposure or concern, it is crucial to get medical advice (P308 + P313).[9]

Conclusion

This compound is a compound with established roles in polymer science and material protection. Its synthesis is well-understood, following standard protocols for bisphenol production. For researchers in drug development and toxicology, its activity as an endocrine disruptor, specifically through its interaction with the estrogen receptor, is a critical area of study. The data and protocols presented in this guide offer a technical foundation for professionals working with this versatile chemical. Proper safety precautions are essential when handling this compound due to its potential reproductive and environmental hazards.

References

- 1. CAS 6807-17-6: 4,4′-(1,3-Dimethylbutylidene)bis[phenol] [cymitquimica.com]

- 2. This compound | 6807-17-6 | Benchchem [benchchem.com]

- 3. 4,4'-(4-Methylpentane-2,2-diyl)diphenol | C18H22O2 | CID 81259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6807-17-6 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. prepchem.com [prepchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound | 6807-17-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Technical Guide: Physicochemical Properties and Analytical Characterization of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known as Bisphenol P (BPP), is a member of the bisphenol family of chemical compounds.[1] Structurally characterized by two hydroxyphenyl groups attached to a central carbon atom, it shares similarities with other bisphenols like Bisphenol A (BPA). These compounds are of significant interest in various fields, including materials science and as intermediates in the synthesis of pharmaceuticals.[1] Given its relevance, a thorough understanding of its physicochemical properties and the availability of robust analytical methods for its characterization are crucial for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the molecular weight and other key physicochemical properties of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane. It further outlines detailed experimental protocols for its analysis using modern analytical techniques and presents a logical workflow for its characterization.

Physicochemical Data

Accurate physicochemical data is fundamental for the handling, formulation, and analysis of any chemical compound. The key properties of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₂ | [2][3] |

| Molecular Weight | 270.37 g/mol | [2][3][4] |

| CAS Number | 6807-17-6 | [2][3][4] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 159-162 °C | [5] |

| Boiling Point | 430.0 ± 25.0 °C (Predicted) | [6] |

| Water Solubility | 3.4 mg/L (Estimated) | [6] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 198.7 °C | [6] |

Experimental Protocols for Characterization

The structural elucidation and purity assessment of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane can be achieved through a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like bisphenols.

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

2,2-Bis(4-hydroxyphenyl)-4-methylpentane standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the 2,2-Bis(4-hydroxyphenyl)-4-methylpentane standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in methanol to achieve a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting point is 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 228 nm or 275 nm.[7] Fluorescence detection can also be employed for higher sensitivity, with excitation and emission wavelengths optimized for the compound.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (for mobile phase modification)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile.

-

Infusion or LC-MS Analysis:

-

Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Use the HPLC conditions described previously to separate the compound before it enters the mass spectrometer.

-

-

MS Parameters (Negative Ion Mode is often suitable for phenols):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton (approximately 269.36).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms and fully assign the structure.

-

-

Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns will provide detailed information to confirm the structure of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Logical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of a compound like 2,2-Bis(4-hydroxyphenyl)-4-methylpentane. The following diagram illustrates a logical workflow.

Figure 1. Logical Workflow for the Characterization of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

This workflow provides a structured approach, starting from basic checks and progressing to more sophisticated analytical techniques to ensure the identity, purity, and structure of the compound are unequivocally determined. This systematic process is crucial for regulatory compliance and ensuring the quality of materials used in research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,2-Bis(4-hydroxyphenyl)-4-methylpentane [lgcstandards.com]

- 3. 2,2-Bis(4-hydroxyphenyl)-4-methylpentane | CymitQuimica [cymitquimica.com]

- 4. Sigma-Aldrich [sigmaaldrich.com]

- 5. China Bisphenol P (2,2-Bis(4-hydroxyphenyl)-4-methylpentane) factory and suppliers | Reborn [njreborn.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of 4,4'-(1,3-Dimethylbutylidene)diphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol MIBK. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of pertinent chemical processes and biological pathways.

Core Physical and Chemical Properties

This compound is a bisphenol analog characterized by two phenol moieties linked by a dimethylbutylidene group. Its physical properties are crucial for its application and toxicological assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₂O₂ | [1][2] |

| Molecular Weight | 270.37 g/mol | [1] |

| CAS Number | 6807-17-6 | [1] |

| Appearance | White to almost white powder or crystal. | |

| Melting Point | 153.0 to 157.0 °C | |

| Boiling Point (Predicted) | 430.0 ± 25.0 °C | |

| Density (Predicted) | 1.083 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.24 ± 0.10 | |

| Solubility | Soluble in methanol. Sparingly soluble in water. | [3] |

Experimental Protocols

Precise measurement of physical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically employed for a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity.[4] The capillary method is a common and reliable technique.[5]

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.[4] Pure crystalline substances exhibit a sharp, well-defined melting point.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The crystalline sample of this compound must be completely dry and finely powdered.[4] A small amount is ground using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (10-20 °C/minute) is used for an initial, approximate melting point determination.[6]

-

The apparatus is allowed to cool.

-

For an accurate measurement, the sample is heated again, with the rate slowed to 1-2 °C/minute once the temperature is within 20 °C of the approximate melting point.[6]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range. This entire process is typically repeated for triplicate measurements to ensure accuracy.[6]

-

Solubility Determination (Qualitative)

Assessing the solubility of a compound in various solvents provides insight into its polarity and potential for use in different formulations.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent and agitated. The degree to which the solute dissolves is observed and categorized.[7] The principle of "like dissolves like" is a useful guideline, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[8]

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula or balance for weighing the solid

-

Vortex mixer or shaker

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, hexane).

-

Measurement:

-

In a test tube, add a specific amount of this compound (e.g., 10 mg).

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is classified as "soluble" in that solvent at that concentration. If solid remains, it is classified as "insoluble" or "sparingly soluble."[7]

-

For compounds with acidic or basic functional groups, solubility can be tested in aqueous acidic or basic solutions (e.g., 5% HCl, 5% NaOH) to assess salt formation, which typically increases aqueous solubility.

-

Visualizations

Synthesis Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK). The following diagram illustrates the general experimental workflow.

Endocrine Disruption Signaling Pathway

As a bisphenol analog, this compound is suspected to act as an endocrine-disrupting chemical (EDC), primarily by interfering with estrogen receptor (ER) signaling.[9] EDCs can mimic natural hormones, leading to inappropriate activation of cellular pathways.[10]

The diagram below illustrates the classical genomic signaling pathway of estrogen and how a bisphenol analog can disrupt it.

References

- 1. scbt.com [scbt.com]

- 2. CAS 6807-17-6: 4,4′-(1,3-Dimethylbutylidene)bis[phenol] [cymitquimica.com]

- 3. Key Physical and Chemical Properties of Phenol [vedantu.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. This compound | 6807-17-6 | Benchchem [benchchem.com]

- 10. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 4,4'-(1,3-Dimethylbutylidene)diphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 4,4'-(1,3-Dimethylbutylidene)diphenol, a compound of interest in various industrial and research applications. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related bisphenol analogues and phenolic antioxidants to provide a robust predictive overview. It includes postulated thermal properties, detailed experimental protocols for verification, and logical workflows for thermal analysis.

Introduction to this compound

This compound, also known as Bisphenol MIBK, is a member of the bisphenol family, characterized by two hydroxyphenyl functionalities. Its structure, featuring a bulky 1,3-dimethylbutylidene bridge, suggests good thermal stability, a critical parameter for its application in materials science and as a potential antioxidant in various formulations.[1] Understanding its behavior at elevated temperatures is crucial for determining its processing parameters, storage conditions, and suitability for high-temperature applications.

Predicted Thermal Properties

Physical Properties

A summary of the known physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₂ | [1] |

| Molecular Weight | 270.37 g/mol | [1] |

| Melting Point | 154 - 162 °C | [1] |

| Boiling Point (Predicted) | ~430 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Predicted Thermal Decomposition Profile

Based on studies of other bisphenols, such as Bisphenol A (BPA), the thermal decomposition of this compound is expected to commence at temperatures above 200°C. The bulky dimethylbutylidene group may offer some steric hindrance, potentially increasing the onset of decomposition compared to simpler bisphenols.

A generalized thermogravimetric analysis (TGA) profile for a bisphenol compound is presented in Table 2. This table illustrates the type of data that would be obtained from a TGA experiment.

| Temperature (°C) | Weight Loss (%) | Thermal Event |

| 25 - 200 | < 1% | Removal of volatile impurities/moisture |

| 200 - 350 | 5 - 50% | Onset and progression of primary decomposition |

| 350 - 500 | 50 - 90% | Major decomposition phase |

| > 500 | > 90% | Final decomposition and char residue formation |

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is recommended for studying the intrinsic thermal stability without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 200°C at a heating rate of 10°C/min to observe the melting transition.

-

Hold at 200°C for 5 minutes to erase thermal history.

-

Cool from 200°C to 25°C at 10°C/min to observe any crystallization events.

-

Ramp from 25°C to 250°C at 10°C/min for a second heating cycle to observe the glass transition (if any) and melting behavior of the recrystallized material.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. Determine the peak temperatures and the enthalpy of fusion (ΔH_f).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

Logical Relationship of Thermal Stability Assessment

This diagram outlines the logical connections between the experimental techniques and the key thermal stability parameters derived from them.

References

In-Depth Technical Guide: Solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,4'-(1,3-Dimethylbutylidene)diphenol

This compound is a bisphenol derivative with the chemical formula C18H22O2 and a molecular weight of approximately 270.37 g/mol .[3][11][12][13] It is a white to off-white crystalline powder with a melting point of around 154°C.[2][11][14] This compound is of interest in various fields, including polymer chemistry and as a potential endocrine disruptor.[11] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and toxicological studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6807-17-6 | [11][12][13][14] |

| Molecular Formula | C18H22O2 | [3][11][12][13] |

| Molecular Weight | 270.37 g/mol | [3][11][12][13] |

| Melting Point | 154 °C | [2][11] |

| Appearance | White to off-white crystalline powder | [11][14] |

Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in a range of organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section.

Table 2: Experimentally Determined Solubility of this compound (to be populated by the user)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| Other (specify) |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental procedure for determining the solubility of this compound in organic solvents. The shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.[4][15][6][7][9]

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4][6][7][8][9]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then determined.[4]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[4]

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours to allow the excess solid to sediment.[4]

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. Discard the initial few drops of the filtrate to prevent any adsorption effects from the filter membrane.[4]

-

Gravimetric Analysis

Principle: The mass of the dissolved solute in a known mass or volume of the saturated solution is determined by evaporating the solvent and weighing the remaining solid residue.[16]

Procedure:

-

Weighing the Saturated Solution:

-

Immediately after filtration, weigh the evaporating dish containing the known volume of the saturated solution to determine the total mass of the solution.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. The temperature should be well below the melting point of this compound (154°C).

-

Continue drying until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dry residue.

-